molecular formula C10H12BrN3O2 B7093814 N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine

N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine

Cat. No.: B7093814
M. Wt: 286.13 g/mol
InChI Key: GSJRYGMORCXTGB-UHFFFAOYSA-N
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Description

N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine is a synthetic organic compound that features a bromocyclopropyl group attached to a pyridine ring

Properties

IUPAC Name

N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c1-7-8(14(15)16)2-3-9(13-7)12-6-10(11)4-5-10/h2-3H,4-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJRYGMORCXTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCC2(CC2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine typically involves a multi-step process. One common method starts with the bromination of cyclopropane to form bromocyclopropane. This intermediate is then reacted with a suitable pyridine derivative under controlled conditions to introduce the pyridine moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group on the pyridine ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

    Substitution: Formation of N-[(1-azidocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine.

    Reduction: Formation of N-[(1-bromocyclopropyl)methyl]-6-methyl-5-aminopyridin-2-amine.

    Oxidation: Formation of N-[(1-bromocyclopropyl)methyl]-6-carboxy-5-nitropyridin-2-amine.

Scientific Research Applications

N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-chlorocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine
  • N-[(1-iodocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine
  • N-[(1-bromocyclopropyl)methyl]-6-methyl-5-aminopyridin-2-amine

Uniqueness

N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine is unique due to the presence of the bromocyclopropyl group, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The combination of the bromocyclopropyl group with the nitropyridine moiety enhances its potential as a versatile intermediate in organic synthesis and as a probe in biological studies.

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